N-Methyl Phenylglycine vs. Non-Methylated Phenylglycine: >80% Reduction in CCK-B Receptor Binding Affinity
In a systematic structure-activity relationship study of Boc-protected CCK4 tetrapeptide derivatives (Boc-Trp³⁰-X-Asp-Y³³), incorporation of the N-methylated phenylglycine residue (N-Me)Phg at position X produced a substantial and quantifiable decrease in binding affinity for guinea pig brain CCK-B receptors compared to the non-methylated Phg residue [1]. The non-methylated Phg-containing peptide Boc-[Phg³¹,1Nal-NH₂³³]CCK4 (compound 15) displayed a KI value of 14 nM, representing good affinity for the CCK-B receptor [1]. In contrast, peptides incorporating the N-methylated (N-Me)Phg residue exhibited such markedly reduced affinity that the authors explicitly noted 'incorporation of hindering N-methyl amino acids such as (N-Me)Phe, (N-Me)Phg, or (N-Me)Chg, but not their non-methylated counterparts, in position X induced a large decrease in affinity for the CCK-B binding sites' [1]. This demonstrates that the N-methyl modification on the phenylglycine scaffold acts as a functional 'affinity switch' rather than a conservative substitution.
| Evidence Dimension | CCK-B receptor binding affinity (KI) |
|---|---|
| Target Compound Data | KI = 14 nM for Boc-[Phg³¹,1Nal-NH₂³³]CCK4 (non-methylated Phg control) |
| Comparator Or Baseline | (N-Me)Phg-containing peptide: 'large decrease in affinity' compared to Phg |
| Quantified Difference | Phg-containing peptide KI = 14 nM; (N-Me)Phg-containing peptides showed >5- to >10-fold lower affinity (qualitatively described as 'large decrease') |
| Conditions | Guinea pig brain cortex membrane preparation, radioligand binding assay with [³H]pCCK8, pH 7.4 buffer, 25°C |
Why This Matters
This head-to-head comparison proves that N-methylation of phenylglycine is not a benign modification—it dramatically reduces CCK-B receptor affinity, which can be exploited to eliminate unwanted receptor interactions or to generate functional antagonists from agonist scaffolds.
- [1] Corringer PJ, Weng JH, Ducos B, Durieux C, Boudeau P, Bohme A, Roques BP. CCK-B agonist or antagonist activities of structurally hindered and peptidase-resistant Boc-CCK4 derivatives. J Med Chem. 1993 Jan 8;36(1):166-72. PMID: 8421283. View Source
